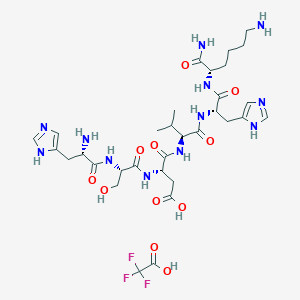

HSDVHK-NH2 TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H49F3N12O11 |

|---|---|

分子量 |

834.8 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1 |

InChI 键 |

NXLNTQABPGHCHK-JEBNABBPSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of HSDVHK-NH2 TFA

This document provides a detailed overview of the molecular mechanism, biological effects, and experimental validation of the synthetic peptide HSDVHK-NH2, provided as a trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Function

HSDVHK-NH2 is a synthetic peptide with the amino acid sequence His-Ser-Asp-Val-His-Lys-NH2. It functions primarily as a potent antagonist of the interaction between integrin αvβ3 and its extracellular matrix ligand, vitronectin[1][2]. By interfering with this binding, HSDVHK-NH2 disrupts critical cell signaling pathways involved in cell survival, proliferation, and migration. The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide's purification process and is not considered to have a biological function.

Primary Mechanism of Action: Integrin-Ligand Antagonism

The core mechanism of HSDVHK-NH2 is its ability to specifically block the binding of vitronectin to the Arg-Gly-Asp (RGD) binding site on the integrin αvβ3 receptor[1]. Integrins are transmembrane receptors that mediate cell-matrix adhesion. The αvβ3 integrin, in particular, plays a crucial role in angiogenesis (the formation of new blood vessels) and tumor metastasis. By competitively inhibiting the vitronectin-integrin αvβ3 interaction, HSDVHK-NH2 effectively disrupts the downstream signaling necessary for endothelial cell survival and migration.

References

HSDVHK-NH2 TFA: An In-Depth Technical Guide to its Antagonism of the Integrin αvβ3-Vitronectin Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hexapeptide HSDVHK-NH2 TFA, a potent antagonist of the integrin αvβ3-vitronectin interaction. This document details its mechanism of action, quantitative binding data, and relevant experimental protocols, designed to support research and development efforts in oncology and angiogenesis.

Core Concepts

Integrin αvβ3 is a key cell surface receptor involved in cell adhesion, migration, proliferation, and survival. It is minimally expressed in quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. Its primary ligand in the extracellular matrix is vitronectin. The interaction between integrin αvβ3 and vitronectin is a critical signaling nexus that promotes the survival and proliferation of cancer cells.

This compound, also referred to as P11, is a novel synthetic peptide that acts as a specific antagonist to this interaction. By blocking the binding of vitronectin to integrin αvβ3, this compound disrupts downstream signaling pathways, leading to the inhibition of angiogenesis and induction of apoptosis in tumor-associated endothelial cells.

Quantitative Data

The antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.74 pg/mL (2.414 pM) | Inhibition of integrin αvβ3-vitronectin interaction | [1][2][3] |

| IC50 | 25.72 nM | Antagonism of αvβ3-GRGDSP interaction | [1][3] |

Note: GRGDSP is a well-known peptide sequence that binds to the RGD-binding site of integrins.

Mechanism of Action

This compound exerts its anti-angiogenic and pro-apoptotic effects through a multi-faceted mechanism initiated by the specific antagonism of the integrin αvβ3-vitronectin interaction.

Inhibition of Proliferation and Migration

HSDVHK-NH2 has been shown to significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[3] It also effectively suppresses bFGF-induced cell migration.[3] This is achieved through the inhibition of the MEK/ERK signaling pathway, a critical cascade for cell growth and motility.[4]

Induction of Apoptosis

A key aspect of HSDVHK-NH2's mechanism is the induction of apoptosis in endothelial cells. This is mediated by the upregulation of the tumor suppressor protein p53.[4] Increased p53 expression subsequently leads to the activation of a cascade of executioner caspases, including caspase-3, caspase-8, and caspase-9, ultimately resulting in programmed cell death.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for characterizing this compound.

References

- 1. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacoproteomic analysis of a novel cell-permeable peptide inhibitor of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

HSDVHK-NH2 TFA: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSDVHK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of crucial cellular signaling pathways. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the trifluoroacetate salt of the hexapeptide HSDVHK-NH2. The peptide sequence consists of six amino acids: L-Histidine, L-Serine, L-Aspartic acid, L-Valine, L-Histidine, and L-Lysine, with the C-terminus amidated. The trifluoroacetic acid (TFA) is a counter-ion used in the purification process of the synthetic peptide.

Chemical Formula: C32H49F3N12O11

Molecular Weight: 834.80 g/mol

While a definitive crystal structure is not publicly available, the chemical structure can be represented as the peptide chain with an associated trifluoroacetate ion.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and experimental application.

| Property | Value |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml)[1] |

| Storage and Stability | Store at -20°C, protected from light. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[1]. |

| Appearance | Solid |

Safety and Handling: Trifluoroacetic acid is a corrosive material and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][3][4][5] Work in a well-ventilated area.[2][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[6][2]

Biological Activity and Mechanism of Action

HSDVHK-NH2 is a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[7] Integrin αvβ3 is a cell surface receptor that plays a critical role in cell adhesion, migration, proliferation, and survival. Its expression is often upregulated in angiogenic endothelial cells and various tumor cells, making it a key target in cancer and angiogenesis research.

By blocking the interaction between integrin αvβ3 and its extracellular matrix ligand, vitronectin, HSDVHK-NH2 disrupts downstream signaling pathways that are essential for cell function. This inhibitory action leads to several key biological effects:

-

Inhibition of Cell Proliferation: HSDVHK-NH2 has been shown to significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[8]

-

Inhibition of Cell Migration: The peptide effectively reduces bFGF-induced cell migration.[8]

-

Induction of Apoptosis: HSDVHK-NH2 induces apoptosis in HUVECs through the activation of caspases, which is associated with an increased expression of the tumor suppressor protein p53.[8]

Signaling Pathway

The antagonistic action of HSDVHK-NH2 on integrin αvβ3 initiates a cascade of inhibitory effects on downstream signaling molecules. The binding of vitronectin to integrin αvβ3 normally leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates the PI3K/Akt and MAPK signaling pathways, promoting cell survival and proliferation while suppressing apoptosis. HSDVHK-NH2 blocks this initial step, leading to the downregulation of these pro-survival pathways and the activation of apoptotic mechanisms.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Solid-Phase Peptide Synthesis (SPPS) of HSDVHK-NH2

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of the HSDVHK-NH2 peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling reagent and a base.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail containing TFA.

-

Precipitation and Washing: Precipitate the peptide in cold diethyl ether and wash several times to remove scavengers.

-

Lyophilization: Lyophilize the peptide to obtain a dry powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound peptide

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Collect the fractions containing the purified peptide.

-

Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

Cell Proliferation Assay (MTT Assay)

Materials:

-

HUVEC cells

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed HUVEC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, and 100 µg/mL) and a vehicle control.[8]

-

Incubate the cells for a specified period (e.g., 72 hours).[8]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the control.

Cell Migration Assay (Transwell Assay)

Materials:

-

Transwell inserts with a porous membrane

-

24-well plates

-

Cell culture medium

-

Chemoattractant (e.g., bFGF)

-

This compound

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

Procedure:

-

Pre-coat the transwell inserts with an appropriate extracellular matrix protein if necessary.

-

Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Seed cells, pre-treated with different concentrations of this compound or a vehicle control, into the upper chamber in serum-free medium.

-

Incubate for a sufficient time to allow cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

Caspase Activation Assay

Materials:

-

Cell lysate from cells treated with this compound and control cells

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Lyse the treated and control cells to obtain cell extracts.

-

Incubate the cell lysates with a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Quantify the caspase-3 activity based on a standard curve.

Conclusion

This compound is a valuable research tool for investigating the roles of integrin αvβ3 in various physiological and pathological processes. Its high potency and specificity make it an excellent candidate for further studies in the development of novel therapeutics targeting angiogenesis and cancer. The information and protocols provided in this guide are intended to serve as a foundation for researchers to design and execute their studies effectively.

References

- 1. glpbio.com [glpbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. carlroth.com [carlroth.com]

- 7. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 8. HSDVHK-NH2 | Integrin αvβ3-Vitronectin Antagonist | MCE [medchemexpress.cn]

The Significance of the TFA Salt in HSDVHK-NH2 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS) and purification, primarily utilized for the cleavage of peptides from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). Consequently, synthetic peptides like HSDVHK-NH2 are typically isolated as TFA salts. While crucial for synthesis and purification, the presence of residual TFA as a counterion can significantly influence the physicochemical properties and biological activity of the peptide. This technical guide provides an in-depth analysis of the multifaceted significance of the TFA salt in the context of the HSDVHK-NH2 peptide, an antagonist of the integrin αvβ3-vitronectin interaction.[1] It will cover the role of TFA in peptide synthesis and purification, its impact on peptide structure and function, and detailed protocols for its removal or exchange, supported by quantitative data and workflow visualizations.

The Role of Trifluoroacetic Acid in Peptide Synthesis and Purification

Trifluoroacetic acid is a strong organic acid that plays a dual role in the production of synthetic peptides.[2]

1.1. Cleavage from Solid Support: In Fmoc-based SPPS, TFA is the primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[3][4] Its strong acidity effectively cleaves the linker anchoring the peptide to the resin.

1.2. Ion-Pairing Agent in RP-HPLC: During RP-HPLC purification, TFA is commonly added to the mobile phase at a concentration of approximately 0.1%.[5][6] It serves as an ion-pairing agent, forming a neutral complex with the positively charged residues of the peptide. This interaction masks the charges on the peptide, increasing its hydrophobicity and leading to better separation and sharper peaks during chromatography.[7]

The HSDVHK-NH2 peptide possesses several basic residues (Histidine, Lysine) and a free N-terminus, all of which will be protonated at the acidic pH of the HPLC mobile phase containing TFA. The trifluoroacetate anion (CF₃COO⁻) pairs with these positive charges, facilitating a high-resolution purification.

Impact of the TFA Counterion on HSDVHK-NH2 Peptide Properties

While beneficial for purification, the persistent association of TFA as a counterion in the final lyophilized peptide product can have significant consequences for downstream applications.

2.1. Physicochemical Properties:

-

Molecular Weight: The presence of TFA increases the overall mass of the peptide preparation. This must be accounted for in quantitative studies.

-

Solubility: TFA salts can influence the solubility of peptides.[8] While low concentrations of TFA can aid in dissolving peptides, its presence can also promote aggregation in some cases.[8][9]

-

Hygroscopicity: TFA salts can be hygroscopic, affecting the stability and handling of the lyophilized peptide.

-

Secondary Structure: The strong ionic interactions between TFA and positively charged residues can alter the peptide's secondary structure, such as α-helices and β-sheets.[3][8] This can be a critical factor for biologically active peptides where a specific conformation is required for receptor binding.

2.2. Biological Activity:

Residual TFA can significantly impact the results of biological assays.[10]

-

Cellular Assays: TFA has been shown to be cytotoxic at certain concentrations and can inhibit or, in some cases, promote cell proliferation, leading to artifacts in cell-based assays.[3]

-

Receptor Binding and Enzymatic Assays: The acidity of TFA can alter the pH of assay buffers and potentially denature proteins.[8] It can also interfere with receptor-ligand interactions.[8]

-

In Vivo Studies: The toxicity of TFA is a major concern for in vivo applications.[10] It can also elicit immune responses.[7]

Given that HSDVHK-NH2 is an integrin antagonist, its biological activity is highly dependent on its ability to bind to the target protein. Alterations in its conformation or direct interference by TFA could modulate its antagonistic properties. Therefore, for sensitive biological applications, removal or exchange of the TFA counterion is often necessary.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of TFA in peptide chemistry.

Table 1: Typical Concentrations of TFA in Peptide Applications

| Application | Typical TFA Concentration | Purpose | Reference(s) |

| RP-HPLC Mobile Phase | 0.05% - 0.1% (v/v) | Ion-pairing agent | [2][5][6] |

| Peptide Cleavage from Resin | 92.5% - 95% (in cleavage cocktail) | Cleavage of peptide from solid support | [11][12] |

| Mass Spectrometry Samples | ~0.1% | To aid in solubilization and ionization | [13] |

Table 2: Impact of TFA on Peptide Analysis

| Analytical Technique | Effect of TFA | Recommendation | Reference(s) |

| Mass Spectrometry (ESI-MS) | Can suppress ionization signal | Use formic or acetic acid for low concentration samples | [13][14] |

| Circular Dichroism (CD) | Strong absorbance can interfere with spectra | Exchange TFA for a different counterion (e.g., HCl) | [3] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Strong IR band can overlap with amide I band | Exchange TFA for a different counterion | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving TFA and peptides are provided below.

4.1. Protocol for RP-HPLC Purification of HSDVHK-NH2 Peptide

This protocol outlines a general procedure for the purification of a crude peptide like HSDVHK-NH2 using RP-HPLC with a TFA-containing mobile phase.

-

Sample Preparation: Dissolve the crude lyophilized HSDVHK-NH2 peptide in a minimal volume of Buffer A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.[15] If solubility is an issue, a small amount of acetonitrile or an alternative solvent like 6M guanidine hydrochloride containing 0.1% TFA can be used.[15] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[16]

-

HPLC System Preparation:

-

Column: A C18 reverse-phase column is typically used for peptides.[15]

-

Mobile Phase:

-

Gradient: A typical gradient for peptide purification is a linear gradient from a low percentage of Buffer B to a higher percentage over a set time (e.g., 0-60% Buffer B over 20 minutes).[15] The optimal gradient should be determined empirically.

-

-

Purification Run:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the filtered peptide sample onto the column.

-

Run the gradient and monitor the elution of the peptide at 210-220 nm.[6]

-

Collect fractions corresponding to the main peptide peak.

-

-

Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the fractions containing the pure peptide.

-

Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a TFA salt.[5]

-

4.2. Protocol for TFA Removal by HCl Salt Exchange

This is a common method to replace the TFA counterion with chloride.

-

Dissolution: Dissolve the lyophilized peptide-TFA salt in 100 mM hydrochloric acid (HCl) at a concentration of approximately 1 mg/mL.[9][17][18]

-

Incubation: Allow the solution to stand at room temperature for at least one minute.[17][18]

-

Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[10][17][18]

-

Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.[10][17][18]

-

Repetition: To ensure complete removal of TFA, this process may need to be repeated several times (2-3 cycles are common).[9][17]

4.3. Protocol for TFA Removal by Anion Exchange Chromatography

This method is effective for peptides that may be sensitive to strong acids or for achieving very low levels of residual TFA.

-

Resin Preparation: Prepare a small column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.[10][17][18]

-

Column Equilibration:

-

Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[10][17][18]

-

Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[10][17][18] The peptide, being positively charged, will not bind to the anion exchange resin, while the negatively charged trifluoroacetate ions will be retained and exchanged.

-

Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide with the new counterion.[10][17][18]

Visualizations

Caption: Step-by-step protocol for TFA to HCl counterion exchange.

Diagram 3: Logical Relationship of TFA Presence and Experimental Outcome

Caption: Impact of TFA salt on peptide properties and experimental results.

Conclusion

The presence of a TFA salt in the HSDVHK-NH2 peptide is a direct consequence of standard synthesis and purification protocols. While essential for achieving high purity, residual TFA can significantly influence the peptide's physicochemical characteristics and its performance in biological assays. For applications requiring precise quantification, defined structural integrity, and uncompromised biological activity, such as in drug development and sensitive cellular studies, the removal of TFA and its replacement with a more biologically compatible counterion like chloride or acetate is highly recommended. The choice of whether to remove TFA should be guided by the specific requirements of the downstream application.

References

- 1. glpbio.com [glpbio.com]

- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 3. genscript.com [genscript.com]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. massspec.unm.edu [massspec.unm.edu]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. HPLC Purification of Peptides [protocols.io]

- 17. peptide.com [peptide.com]

- 18. scribd.com [scribd.com]

In-vitro studies and potential in-vivo applications of HSDVHK-NH2 TFA.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies and potential in-vivo applications of the hexapeptide HSDVHK-NH2, often referred to as P11. The trifluoroacetic acid (TFA) salt of this peptide is commonly used in research settings. This document details its mechanism of action as an integrin antagonist, its effects on cellular processes central to angiogenesis, and explores its potential as a therapeutic agent.

Core Concepts: HSDVHK-NH2 as an Integrin αvβ3 Antagonist

HSDVHK-NH2 is a synthetic hexapeptide that has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[1] Integrin αvβ3 is a key cell surface receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. By blocking the interaction between integrin αvβ3 and its ligand, vitronectin, HSDVHK-NH2 can disrupt the signaling pathways that promote the proliferation and migration of endothelial cells, the primary cells lining blood vessels.

In-Vitro Studies: Unraveling the Anti-Angiogenic Potential

A series of in-vitro studies have elucidated the anti-angiogenic properties of HSDVHK-NH2. These studies have primarily utilized Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Quantitative Data Summary

| Assay | Parameter | Value | Reference |

| Integrin αvβ3-Vitronectin Interaction | IC50 | 1.74 pg/mL (2.414 pM) | [1] |

| Integrin αvβ3-GRGDSP Interaction | IC50 | 25.72 nM | [1] |

| HUVEC Proliferation Inhibition | Concentration Range | 0.1 - 100 µg/mL | [1] |

Key In-Vitro Findings:

-

Inhibition of Endothelial Cell Proliferation: HSDVHK-NH2 has been shown to significantly inhibit the proliferation of HUVECs in a dose-dependent manner.[1] This anti-proliferative effect is attributed to the induction of apoptosis, or programmed cell death.

-

Induction of Apoptosis: The peptide triggers apoptosis in HUVECs through the activation of caspases, a family of proteases that are central to the apoptotic process. This is accompanied by an increase in the expression of the tumor suppressor protein p53.[1]

-

Inhibition of Cell Migration: HSDVHK-NH2 effectively inhibits the migration of endothelial cells induced by basic fibroblast growth factor (bFGF), a potent pro-angiogenic factor.[1] Cell migration is a critical step in the formation of new blood vessels.

-

Signaling Pathway Modulation: The anti-angiogenic effects of HSDVHK-NH2 are mediated through the inhibition of the MEK/ERK signaling pathway, a crucial cascade that regulates cell growth and survival.[2]

Signaling Pathways and Experimental Workflows

HSDVHK-NH2 Signaling Pathway in Endothelial Cells

The following diagram illustrates the proposed signaling pathway through which HSDVHK-NH2 exerts its anti-angiogenic effects.

Caption: HSDVHK-NH2 signaling pathway in endothelial cells.

Experimental Workflow: In-Vitro HUVEC Proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of HSDVHK-NH2 on HUVECs.

Caption: Workflow for HUVEC proliferation (MTT) assay.

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay)

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). A control group receives medium without the peptide.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Cell Migration Assay (Boyden Chamber Assay)

-

Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are placed in a 24-well plate. The lower chamber is filled with EGM containing a chemoattractant, such as bFGF (e.g., 10 ng/mL).

-

Cell Preparation: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in serum-free medium.

-

Treatment: The cells are pre-incubated with various concentrations of this compound for 30 minutes.

-

Seeding: 1 x 10^5 cells are seeded into the upper chamber of the insert.

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

-

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as Crystal Violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Potential In-Vivo Applications

While extensive in-vivo studies in mammalian models are still emerging, the potent anti-angiogenic properties of HSDVHK-NH2 observed in-vitro suggest significant potential for its application in diseases characterized by pathological angiogenesis.

Cancer Therapy

The primary and most promising application of HSDVHK-NH2 is in the treatment of cancer. By inhibiting tumor-induced angiogenesis, the peptide could potentially:

-

Slow or halt tumor growth: By cutting off the blood supply, the tumor is deprived of essential nutrients and oxygen.

-

Prevent metastasis: Inhibition of angiogenesis can make it more difficult for cancer cells to enter the bloodstream and spread to other parts of the body.

Further preclinical studies using animal models, such as tumor xenografts in mice, are necessary to evaluate the efficacy and safety of HSDVHK-NH2 for cancer therapy.

Ocular Diseases

Pathological angiogenesis is also a hallmark of several eye diseases, including:

-

Diabetic Retinopathy: A preliminary study in a zebrafish model of diabetic retinopathy has suggested the potential of HSDVHK-NH2 in this context.

-

Age-related Macular Degeneration (AMD): The wet form of AMD is characterized by the growth of abnormal blood vessels in the macula.

The ability of HSDVHK-NH2 to inhibit neovascularization makes it a candidate for further investigation in the treatment of these conditions.

Experimental Workflow: In-Vivo Xenograft Tumor Model

The following diagram depicts a general workflow for evaluating the anti-tumor efficacy of HSDVHK-NH2 in a mouse xenograft model.

Caption: Workflow for a mouse xenograft tumor model.

Conclusion and Future Directions

This compound has demonstrated significant promise as an anti-angiogenic agent in in-vitro settings. Its ability to specifically target the integrin αvβ3-vitronectin interaction and induce apoptosis in endothelial cells provides a strong rationale for its further development. The next critical steps will involve comprehensive in-vivo studies in relevant animal models of cancer and ocular diseases to establish its therapeutic efficacy, determine optimal dosing and administration routes, and assess its safety profile. The insights gained from such studies will be crucial in translating the potential of this promising peptide into clinical applications.

References

HSDVHK-NH2 TFA: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The integrin αvβ3, highly expressed on activated endothelial cells, plays a pivotal role in mediating the signaling cascades essential for angiogenesis. HSDVHK-NH2 TFA has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction, positioning it as a compelling candidate for anti-angiogenic therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its anti-angiogenic efficacy, and quantitative data summarizing its effects on key angiogenic processes.

Introduction to this compound

This compound is a synthetic peptide that acts as a competitive antagonist of the integrin αvβ3-vitronectin interaction.[1] Vitronectin is an extracellular matrix (ECM) protein that, upon binding to integrin αvβ3 on endothelial cells, initiates signaling pathways crucial for cell adhesion, migration, proliferation, and survival – all key steps in angiogenesis. By blocking this interaction, this compound effectively inhibits these downstream processes, leading to a potent anti-angiogenic effect.

Mechanism of Action: The Integrin αvβ3 Signaling Pathway

The anti-angiogenic activity of this compound is rooted in its ability to disrupt the signaling cascade initiated by the binding of vitronectin to integrin αvβ3. This interaction leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). Phosphorylated FAK then serves as a docking site for the Src-homology 2 (SH2) domain of Src family kinases. The formation of the FAK/Src complex initiates multiple downstream signaling pathways, including the Ras/MAPK pathway, which promotes cell proliferation and survival. This compound, by preventing the initial ligand-integrin binding, inhibits FAK phosphorylation and the subsequent signaling events.[2][3] Furthermore, inhibition of integrin αvβ3 signaling has been linked to an increase in p53 expression and the activation of caspases, leading to apoptosis of endothelial cells.[1]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic potential of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Integrin αvβ3-Vitronectin Interaction

| Compound | IC50 |

| This compound | 1.74 pg/mL (2.414 pM)[1] |

Table 2: Effect on Endothelial Cell Proliferation

| Cell Line | Treatment | Concentration | Incubation Time | Result |

| HUVEC | This compound | 0.1, 1, 10, 100 µg/mL | 72 h | Significant dose-dependent inhibition of proliferation[1] |

Table 3: Effect on Endothelial Cell Migration

| Assay | Cell Line | Stimulant | Treatment | Result |

| Wound Healing | HUVEC | bFGF | HSDVHK-NH2 | Significant inhibition of cell migration compared to control[1] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and incubate overnight at 37°C, 5% CO₂.

-

The following day, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium with TFA salt but no peptide).

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

EGM with 2% FBS

-

6-well plates

-

200 µL pipette tip

-

This compound

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with EGM containing 2% FBS and different concentrations of this compound. A positive control with a known migration stimulant (e.g., bFGF) and a negative vehicle control should be included.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

EGM

-

Matrigel Basement Membrane Matrix

-

96-well plates (pre-chilled)

-

This compound

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in EGM at a density of 2 x 10⁵ cells/mL.

-

In separate tubes, mix the cell suspension with various concentrations of this compound.

-

Add 100 µL of the cell/peptide mixture to each Matrigel-coated well.

-

Incubate at 37°C, 5% CO₂ for 4-18 hours.

-

Visualize and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the anti-angiogenic effect of this compound in a living system.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile Whatman filter paper discs or sponges

-

This compound solution

-

Stereomicroscope with a camera

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 7-8, place a sterile filter paper disc or sponge soaked with this compound solution (in a non-toxic solvent like PBS) onto the CAM. A vehicle control disc should also be placed on a different area of the CAM or on a separate egg.

-

Seal the window with sterile tape and return the egg to the incubator.

-

After 48-72 hours of incubation, open the window and observe the vasculature around the disc.

-

Capture images of the CAM and quantify the anti-angiogenic effect by measuring the avascular zone around the disc and counting the number of blood vessels within a defined radius.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel anti-angiogenic peptide like this compound.

Conclusion

This compound demonstrates significant promise as an anti-angiogenic agent through its potent and specific antagonism of the integrin αvβ3-vitronectin interaction. The disruption of this key signaling nexus in endothelial cells leads to the inhibition of proliferation, migration, and tube formation, and the induction of apoptosis. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound as a potential therapeutic for angiogenesis-dependent diseases. Further in vivo studies in relevant disease models are warranted to fully elucidate its therapeutic potential.

References

- 1. Direct contact with perivascular tumor cells enhances integrin αvβ3 signaling and migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: HSDVHK-NH2 TFA - An In-depth Analysis of a Novel Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide HSDVHK-NH2 TFA, focusing on its molecular characteristics, biological activity, and the experimental methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Core Molecular and Biological Data

The peptide HSDVHK-NH2, in its trifluoroacetate salt form (TFA), is a synthetic molecule with significant potential in biological research. Trifluoroacetic acid is commonly used during peptide synthesis and purification, and while it can sometimes influence biological assays at high concentrations, it is a standard counterion for purified peptides.[1][2]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in experimental settings. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C32H49F3N12O11 | MedChemExpress |

| Molecular Weight | 834.80 g/mol | MedChemExpress |

| Peptide Sequence | His-Ser-Asp-Val-His-Lys-NH2 | Inferred from name |

Biological Activity

HSDVHK-NH2 has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[3][4] This interaction is a key process in cell adhesion, signaling, and migration. The inhibitory action of HSDVHK-NH2 on this pathway has significant implications for processes such as angiogenesis and tumor metastasis.

| Biological Target | Activity | IC50 |

| Integrin αvβ3-Vitronectin Interaction | Antagonist | 1.74 pg/mL (2.414 pM)[3][4] |

| HUVEC Proliferation | Inhibition | Dose-dependent[4] |

| bFGF-induced Cell Migration | Inhibition | Significant inhibition compared to PBS control[4] |

The mechanism of action for its anti-proliferative effects in Human Umbilical Vein Endothelial Cells (HUVECs) is linked to the induction of cell death through the activation of caspases, a process that is also associated with increased expression of the tumor suppressor protein p53.[4]

Signaling Pathway

The antagonism of the integrin αvβ3-vitronectin interaction by HSDVHK-NH2 initiates a signaling cascade that can lead to apoptosis. The binding of vitronectin to integrin αvβ3 typically promotes cell survival signals. By blocking this interaction, HSDVHK-NH2 is thought to disrupt these survival signals, leading to the activation of pro-apoptotic pathways. A key element in this process is the tumor suppressor protein p53. Inhibition of integrin αvβ3 signaling can lead to the stabilization and activation of p53.[5][6][7] Activated p53 can then transcriptionally activate pro-apoptotic genes, including those encoding for caspases, which are the executive enzymes of apoptosis.

Experimental Protocols

To facilitate the study of this compound and similar peptides, this section provides detailed methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells, such as HUVECs.[8][9][10]

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

96-well cell culture plates

-

This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the collective migration of a cell monolayer.[11][12][13]

Materials:

-

HUVECs

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Complete endothelial cell growth medium

-

This compound

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control to the respective wells.

-

Image Acquisition: Immediately after adding the treatment, capture an image of the scratch at 0 hours. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is an indicator of cell migration.

Cell Invasion Assay (Transwell Assay)

This method assesses the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.[14][15][16][17]

Materials:

-

Transwell inserts (typically with an 8 µm pore size) for 24-well plates

-

Matrigel or a similar basement membrane extract

-

HUVECs or a relevant cancer cell line

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Coat Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency, then starve them in serum-free medium for 12-24 hours.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the coated Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

References

- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrins regulate the apoptotic response to DNA damage through modulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]

- 11. clyte.tech [clyte.tech]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. Transwell invasion and migration assay [bio-protocol.org]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. snapcyte.com [snapcyte.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The IC50 value of HSDVHK-NH2 TFA in relevant assays.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of the peptide HSDVHK-NH2 TFA, focusing on its IC50 values in relevant biological assays. The content herein details the experimental methodologies, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in key assays, primarily focusing on its interaction with the integrin αvβ3 receptor. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Target | Assay Type | IC50 Value | Molar Equivalent |

| Integrin αvβ3-Vitronectin Interaction | Protein Microarray | 1.74 pg/mL | 2.414 pM |

| Integrin αvβ3-GRGDSP Interaction | Competitive Protein Chip Assay | 25.72 nM | 25.72 nM |

Experimental Protocols

Integrin αvβ3-Vitronectin Interaction Assay

The IC50 value for the inhibition of the integrin αvβ3-vitronectin interaction was determined using a high-throughput screening method employing a protein microarray chip.[1][2]

Methodology:

-

Immobilization: Purified integrin αvβ3 receptors were immobilized on a ProteoChip, a specialized protein microarray surface.[1][2]

-

Ligand Binding: A fluorescently labeled extracellular matrix ligand, vitronectin, was incubated with the immobilized integrin αvβ3.[2]

-

Competitive Inhibition: To determine the inhibitory activity of this compound, the peptide was added to the incubation mixture at varying concentrations. The peptide competes with vitronectin for binding to the integrin receptor.

-

Detection: The fluorescence intensity of the bound vitronectin was measured using a fluorescence laser scanner. A decrease in fluorescence intensity correlates with the inhibitory activity of the peptide.[2]

-

IC50 Calculation: The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the fluorescence signal, indicating a 50% inhibition of the integrin-vitronectin interaction.

Integrin αvβ3-GRGDSP Interaction Assay

The antagonistic activity of this compound against the interaction of integrin αvβ3 with the synthetic peptide GRGDSP was evaluated using a competitive protein chip assay.[3]

Methodology:

-

Assay Principle: This assay is based on the competition between this compound and a known RGD-containing peptide (GRGDSP) for the binding site on integrin αvβ3.

-

Experimental Setup: Similar to the vitronectin assay, integrin αvβ3 was immobilized. The assay measured the displacement of a labeled GRGDSP peptide by increasing concentrations of this compound.

-

IC50 Determination: The IC50 value represents the concentration of this compound required to displace 50% of the bound GRGDSP peptide.[3] A comparison with the IC50 of the GRGDSP peptide itself (1968.73 ± 444.32 nM) highlights the potent antagonistic nature of this compound.[3]

HUVEC Proliferation Assay

The effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was assessed, often in the context of stimulation by growth factors like basic fibroblast growth factor (bFGF).[4]

Methodology:

-

Cell Culture: HUVECs were cultured in appropriate media. For the assay, cells were seeded in 96-well plates.

-

Stimulation and Treatment: Cells were typically stimulated with a pro-angiogenic factor, such as bFGF, to induce proliferation.[4] Concurrently, cells were treated with varying concentrations of this compound (e.g., 0.1, 1, 10, and 100 μg/mL) for a specified duration, often 72 hours.[5]

-

Proliferation Assessment (MTT Assay): Cell proliferation was quantified using a colorimetric MTT assay.[6][7]

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to purple formazan crystals by the mitochondrial dehydrogenases of metabolically active cells.[6]

-

The amount of formazan produced is directly proportional to the number of viable, proliferating cells.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance values from treated cells are compared to those of untreated (control) cells to determine the percentage of inhibition of cell proliferation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a generalized workflow for its in vitro evaluation.

References

- 1. High-throughput screening of novel peptide inhibitors of an integrin receptor from the hexapeptide library by using a protein microarray chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacoproteomic analysis of a novel cell-permeable peptide inhibitor of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

The Anti-Angiogenic Peptide HSDVHK-NH2 TFA: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key research findings related to the synthetic peptide HSDVHK-NH2 TFA, a notable antagonist of the integrin αvβ3-vitronectin interaction. The following sections detail the quantitative data from seminal studies, the experimental protocols utilized to elucidate its function, and the signaling pathways through which it exerts its anti-angiogenic effects.

Quantitative Data Summary

The biological activity of this compound has been quantified across several key studies. The following tables summarize the critical inhibitory concentrations and binding affinities that underscore its potency as an integrin αvβ3 antagonist.

| Parameter | Value | Reference Paper |

| IC50 (αvβ3-Vitronectin Interaction) | 1.74 pg/mL (2.414 pM) | J Biomol Screen. 2004 Dec;9(8):687-94 |

| IC50 (αvβ3-GRGDSP Interaction) | 25.72 ± 3.34 nM | Proteomics. 2010 Jan;10(1):72-80[1] |

| Peptide | Binding-Free Energy (kcal/mol) | Reference Paper |

| HSDVHK-NH2 (P11) | -3.99 | Proteomics. 2010 Jan;10(1):72-80[1] |

| GRGDSP | -3.10 | Proteomics. 2010 Jan;10(1):72-80[1] |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that have characterized the function of this compound.

High-Throughput Screening of Peptide Inhibitors using Protein Microarray

This protocol, adapted from J Biomol Screen. 2004 Dec;9(8):687-94, describes the initial identification of HSDVHK-NH2 from a hexapeptide library.

Objective: To identify novel peptide inhibitors of the integrin αvβ3-vitronectin interaction.

Materials:

-

ProteoChip™ (a protein microarray chip)

-

Purified integrin αvβ3

-

Vitronectin

-

Fluorescently labeled secondary antibody

-

Hexapeptide sublibraries

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Immobilization of Integrin αvβ3: Purified integrin αvβ3 is spotted onto the ProteoChip™ and allowed to immobilize.

-

Blocking: The chip is blocked with a solution of BSA in PBS to prevent non-specific binding.

-

Competitive Inhibition Assay: The immobilized integrin is incubated with a mixture of vitronectin and a hexapeptide sublibrary.

-

Washing: The chip is washed with PBS to remove unbound peptides and vitronectin.

-

Detection: The chip is incubated with a fluorescently labeled secondary antibody that specifically binds to vitronectin.

-

Data Acquisition: The fluorescence intensity of each spot is measured using a laser scanner. A lower fluorescence signal indicates a higher inhibitory activity of the peptide sublibrary.

-

Iterative Screening: Individual peptides from the most active sublibraries are synthesized and re-screened to identify the specific inhibitory peptide sequence (HSDVHK-NH2).

HUVEC Proliferation Assay

This protocol, based on the methodology described in Mol Cell Proteomics. 2011 Aug;10(8):M110.005264[2], is used to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine the dose-dependent effect of this compound on bFGF-induced HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basic Fibroblast Growth Factor (bFGF)

-

This compound (P11)

-

96-well plates

-

MTT or similar cell proliferation reagent

-

Plate reader

Procedure:

-

Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere overnight.

-

Starvation: The cells are serum-starved for 24 hours.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with bFGF to induce proliferation.

-

Incubation: The plates are incubated for 48-72 hours.

-

Proliferation Assessment: Cell proliferation is measured using an MTT assay, where the absorbance is proportional to the number of viable cells.

-

Data Analysis: The absorbance readings are normalized to the control (bFGF stimulation without peptide) to determine the percentage of inhibition.

Western Blot Analysis of Signaling Proteins

This protocol, as outlined in Mol Cell Proteomics. 2011 Aug;10(8):M110.005264[2], is used to investigate the effect of this compound on key signaling proteins in HUVECs.

Objective: To determine the effect of this compound on the phosphorylation of MEK and ERK1/2 in bFGF-stimulated HUVECs.

Materials:

-

HUVECs

-

bFGF

-

This compound (P11)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-MEK, anti-phospho-ERK1/2, and total MEK/ERK antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: HUVECs are treated with bFGF in the presence or absence of this compound for a specified time.

-

Cell Lysis: The cells are washed with cold PBS and lysed.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight.

-

Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the effect of the peptide on protein phosphorylation.

Signaling Pathways and Mechanisms of Action

Research has elucidated that this compound exerts its anti-angiogenic effects through a multi-faceted mechanism involving the inhibition of key signaling pathways and the induction of apoptosis in endothelial cells.

Inhibition of the MEK/ERK Signaling Pathway

This compound has been shown to suppress the proliferation of HUVECs induced by bFGF. This is achieved by inhibiting the phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular-signal-regulated kinase (ERK1/2), key components of a critical pro-angiogenic signaling cascade.[2]

Caption: Inhibition of the bFGF-induced MEK/ERK signaling pathway by HSDVHK-NH2.

Induction of Apoptosis via p53 and Caspase Activation

The peptide has been observed to be cell-permeable and induces apoptosis in HUVECs. This process is mediated by the upregulation of the tumor suppressor protein p53, which in turn leads to the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately resulting in programmed cell death.[2]

Caption: Apoptosis induction in HUVECs by HSDVHK-NH2 via the p53 and caspase pathways.

Experimental Workflow for Mechanism of Action Studies

The investigation into the anti-angiogenic mechanism of this compound typically follows a logical progression from cellular assays to molecular-level analyses.

Caption: A typical experimental workflow for elucidating the mechanism of HSDVHK-NH2.

References

Methodological & Application

Application Notes and Protocols for HSDVHK-NH2 TFA in Cell Culture

Introduction

HSDVHK-NH2 is a synthetic peptide of interest for various research applications. As with most synthetic peptides, it is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the synthesis and purification process. While essential for peptide stability and purity, residual TFA can significantly impact cellular assays by altering pH, inducing cytotoxicity, and interfering with biological activity.[1][2][3] Therefore, proper handling and dissolution of the HSDVHK-NH2 TFA salt are critical for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, including considerations for managing TFA interference.

Physicochemical Properties of HSDVHK-NH2

To determine the optimal dissolution solvent, the amino acid sequence (His-Ser-Asp-Val-His-Lys-NH2) was analyzed to predict its overall charge and polarity.

-

Acidic Residues: Aspartic Acid (D)

-

Basic Residues: Histidine (H) x2, Lysine (K)

-

Hydrophobic Residues: Valine (V)

-

Polar Neutral Residues: Serine (S)

-

Terminus: C-terminal amide (neutral)

At a physiological pH of ~7.4, the approximate net charge is +2, rendering the peptide basic and likely soluble in aqueous solutions .

Data Summary: Solvents for Dissolving this compound

The choice of solvent is critical for peptide solubility and compatibility with cell culture systems. The following table summarizes recommended solvents and key considerations.

| Solvent | Recommended Use | Stock Concentration | Final Concentration in Media | Advantages | Disadvantages & Considerations |

| Sterile, Nuclease-Free Water | Primary recommendation. | 1-2 mg/mL[4] | As required | High compatibility with cell culture. | May require pH adjustment if the peptide solution is too acidic due to TFA. |

| Phosphate-Buffered Saline (PBS) | Alternative to water. | 1 mg/mL[5] | As required | Buffered system, maintains physiological pH. | Potential for salt precipitation at high peptide concentrations. |

| Dimethyl Sulfoxide (DMSO) | For hydrophobic peptides. | 10 mg/mL (or higher) | <0.1% - 0.5% v/v [6][7] | Excellent for dissolving non-polar peptides. | Can be cytotoxic to cells, especially primary cells, at higher concentrations.[6][7] May oxidize peptides with Met or Cys residues.[7][8] |

| 10% Acetic Acid | For basic peptides with poor aqueous solubility. | 1-2 mg/mL | Dilute at least 1:1000 | Can improve the solubility of basic peptides. | The solution will be acidic and must be significantly diluted in a buffered medium. |

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol is recommended for initial attempts to dissolve the peptide.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water or sterile 1X PBS

-

Sterile, low-protein binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature for 15-30 minutes before opening to prevent condensation.[9]

-

Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the peptide powder is at the bottom of the vial.[5]

-

Solvent Addition: Using a sterile pipette tip, add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[5]

-

Gentle Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[5][10] Avoid vigorous shaking, which can cause peptide degradation.[10] If complete dissolution is slow, the vial can be incubated at room temperature for 15-30 minutes with occasional gentle mixing.

-

Visual Inspection: Ensure the solution is clear and free of particulates. If particulates are present, sonication for a few minutes may aid dissolution.[6]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into sterile, low-protein binding tubes. Store aliquots at -20°C or -80°C for long-term stability.[4][5]

Protocol 2: Optional - TFA Removal via HCl Salt Exchange

For sensitive cell-based assays where TFA interference is a concern, exchanging the TFA counter-ion for chloride is recommended.[1] This procedure should be performed before preparing the final stock solution for experiments.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

100 mM Hydrochloric Acid (HCl) solution, sterile

-

Lyophilizer

Procedure:

-

Initial Dissolution: Dissolve the peptide in sterile water at a concentration of 1 mg/mL.[11]

-

HCl Addition: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][11]

-

Incubation: Let the solution stand at room temperature for at least one minute.[11]

-

Freezing: Flash-freeze the solution in liquid nitrogen or a dry ice/ethanol bath.[2][11]

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[2][11]

-

Repeat Cycles: For complete TFA removal, repeat steps 1-5 at least two more times.[11]

-

Final Reconstitution: After the final lyophilization, reconstitute the resulting peptide-HCl salt using the Standard Dissolution Protocol (Protocol 1).

Visualizations

Experimental Workflow for Peptide Dissolution

Caption: Workflow for the standard dissolution of this compound.

Hypothetical Signaling Pathway for a Bioactive Peptide

As the specific signaling pathway for HSDVHK-NH2 is not defined, the following diagram illustrates a common G-protein coupled receptor (GPCR) pathway that many bioactive peptides activate. This is a hypothetical representation.

Caption: Hypothetical GPCR signaling pathway for a bioactive peptide.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. biobasic.com [biobasic.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 6. lifetein.com [lifetein.com]

- 7. PEPMIC [pepmic.com]

- 8. jpt.com [jpt.com]

- 9. verifiedpeptides.com [verifiedpeptides.com]

- 10. jpt.com [jpt.com]

- 11. lifetein.com [lifetein.com]

Recommended Storage Conditions for HSDVHK-NH2 TFA Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal storage and handling of HSDVHK-NH2 TFA (trifluoroacetate) solution to ensure its stability and integrity for research and development applications. The peptide HSDVHK-NH2 is known as an antagonist of the integrin αvβ3-vitronectin interaction.[1][2] Proper storage is critical to maintain its biological activity and obtain reproducible experimental results.

Introduction to HSDVHK-NH2 and the Importance of Proper Storage

The peptide with the sequence His-Ser-Asp-Val-His-Lys-NH2 (HSDVHK-NH2) is a synthetic peptide that is typically supplied as a trifluoroacetate (TFA) salt. TFA is a common counterion used during peptide synthesis and purification.[3][4][5][6] While generally acceptable for many applications, residual TFA can influence experimental outcomes, and its acidic nature necessitates careful handling and storage to prevent peptide degradation.[3][6]

Peptide stability is primarily determined by its amino acid sequence. Peptides, especially in solution, are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation.[7] Improper storage can lead to a loss of biological activity, compromised sample integrity, and unreliable experimental data. Therefore, adhering to recommended storage conditions is paramount.

Recommended Storage Conditions

To maximize the shelf-life of this compound solution, it is crucial to control several environmental factors. The following table summarizes the recommended storage conditions based on general peptide handling guidelines and specific product information.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or colder (e.g., -80°C) | Minimizes chemical degradation, enzymatic activity, and microbial growth. Colder temperatures provide better long-term stability.[7][8][9][10] |

| Form | Aliquots in tightly sealed vials | Avoids repeated freeze-thaw cycles which can degrade the peptide.[7][8][9] Prevents contamination and exposure to moisture and air.[10] |

| Light Exposure | Store in the dark (e.g., in a freezer box or amber vials) | Protects the peptide from light-induced degradation.[7][8][9][11] |

| pH of Solution | Sterile buffer at pH 5-6 | Slightly acidic conditions can improve the stability of many peptides in solution.[7][9] |

| Moisture | Minimize exposure to moisture | Moisture can accelerate the degradation of lyophilized peptides and can support hydrolysis in solution.[7][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[7][10] |

Quantitative Storage Recommendations:

| Storage Temperature | Maximum Recommended Storage Duration for Solution |

| -20°C | Up to 1 month[1][12] |

| -80°C | Up to 6 months[12] |

Note: For long-term storage (months to years), it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C.[8][9][10] Solutions should be prepared fresh whenever possible.[1]

Protocols for Handling and Preparation of this compound Solution

Adherence to proper handling procedures is as crucial as maintaining optimal storage conditions.

Protocol 3.1: Reconstitution of Lyophilized this compound

-

Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least one hour.[1] This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.[7][10]

-